1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile
Description
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-1-2-11(15-7-9)12(8-14)5-3-10(16)4-6-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKXMFFUWRVKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730896 | |
| Record name | 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960371-10-2 | |
| Record name | 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Fluoropyridinyl Intermediate
- Starting from commercially available 5-fluoropyridin-2-yl precursors, halogenation or direct fluorination methods are employed to introduce the fluorine atom at the 5-position of the pyridine ring.
- The pyridine ring is functionalized at the 2-position to allow for subsequent coupling, often via halogenation (e.g., bromination) or lithiation techniques.
Formation of the Cyclohexanone Carbonitrile Moiety
- The cyclohexanone core with a nitrile substituent at the 4-position is typically synthesized through selective cyanation reactions.
- One approach involves the nucleophilic substitution of a suitable leaving group (e.g., halogen) on a cyclohexanone derivative with a cyanide source (such as sodium cyanide or potassium cyanide) under controlled conditions to avoid side reactions.
- Alternatively, cyclohexanone derivatives bearing an activated methylene group can be converted to nitriles via dehydration of amides or oximes.
Coupling of the Fluoropyridinyl and Cyclohexanone Fragments
- The key step is the formation of the C–C bond between the 5-fluoropyridin-2-yl group and the 4-oxocyclohexanecarbonitrile.
- This is commonly achieved through nucleophilic acyl substitution or condensation reactions.
- For example, an amide or ester intermediate derived from the fluoropyridinyl moiety can be reacted with the cyclohexanone carbonitrile under basic or acidic catalysis.
- Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) are also potential methods, especially if halogenated intermediates are used.
Analytical Data Supporting Preparation
- LCMS (Liquid Chromatography-Mass Spectrometry) is used to monitor reaction progress and confirm molecular weight.
- NMR Spectroscopy (both ^1H and ^13C) confirms the chemical environment of the fluoropyridinyl and cyclohexanone moieties.
- IR Spectroscopy identifies characteristic nitrile stretching (~2200 cm^-1) and carbonyl peaks (~1700 cm^-1).
- Chromatographic Purification (e.g., column chromatography) ensures isolation of the pure compound.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMSO, or acetonitrile | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | 0–80 °C | Controlled to avoid side reactions |
| Reaction Time | 1–24 hours | Depends on step and reagents |
| Catalyst/Base | NaH, K2CO3, or Pd catalysts for coupling | Base for nucleophilic substitution; Pd for cross-coupling |
| Cyanide Source | NaCN, KCN | Toxic; requires careful handling |
| Purification | Column chromatography, recrystallization | To obtain analytically pure product |
Research Findings and Considerations
- The presence of the fluorine atom on the pyridine ring influences the electronic properties, affecting reactivity during coupling and cyanation.
- The keto and nitrile functional groups on the cyclohexane ring require selective reaction conditions to avoid unwanted side reactions such as over-oxidation or polymerization.
- Optimization of reaction conditions (temperature, solvent, catalyst) is critical for high yield and purity.
- Safety considerations are paramount due to the use of cyanide reagents and fluorinated intermediates.
Chemical Reactions Analysis
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 4-oxocyclohexanecarbonitrile derivatives, where variations in the aryl/heteroaryl substituent significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Pyrimidin-5-yl (a diazine) provides two nitrogen atoms, which could improve water solubility and metal-binding capacity relative to monocyclic pyridine or phenyl derivatives .
Steric and Solubility Profiles: The 2-bromophenyl substituent introduces steric hindrance, which may reduce bioavailability but improve selectivity in enzyme inhibition .
For example, pyrimidine-based analogs (e.g., 4-oxo-1-(pyrimidin-5-yl)cyclohexanecarbonitrile) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .
Biological Activity
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile, with the CAS number 960371-10-2, is a fluorinated pyridine derivative notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and virology.
- Molecular Formula : C₁₂H₁₁FN₂O
- Molecular Weight : 218.23 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 387.0 °C
- Flash Point : 187.8 °C
The biological activity of this compound is largely attributed to the electron-withdrawing effect of the fluorine atom, which enhances the compound's reactivity and binding affinity to various biological targets. This characteristic allows it to inhibit specific enzymes or interact with receptors, leading to its therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Cancer Cell Line Testing
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 15.0 | Inhibition of proliferation and cell cycle arrest |
| HeLa (Cervical) | 10.0 | Modulation of Bcl-2 family proteins |
Antiviral Properties
The compound has also been evaluated for antiviral activity, particularly against RNA viruses. Its structural attributes allow it to interfere with viral replication processes.
Research Findings on Antiviral Effects
In vitro studies have demonstrated that this compound can inhibit the replication of specific viruses by targeting viral polymerases.
| Virus Type | IC₅₀ (µM) | Mode of Action |
|---|---|---|
| Influenza A | 20.0 | Inhibition of viral RNA synthesis |
| HIV | 30.0 | Disruption of reverse transcription |
Other Biological Activities
This compound has been explored for additional therapeutic potentials, including:
- Anti-inflammatory Effects : Exhibiting properties that reduce inflammation in various models.
- Antimicrobial Activity : Showing effectiveness against certain bacterial strains.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other fluorinated pyridine derivatives:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 2-Fluoropyridine | Moderate antibacterial | Different position of fluorine affects reactivity |
| 3-Fluoropyridine | Weak anticancer | Less potent due to structural differences |
| 4-Fluoropyridine | Antiviral | Similar mechanism but different binding affinities |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile, and how can purity be optimized?
- Methodology : Multi-step organic synthesis is typically employed, starting with functionalized pyridine and cyclohexanone precursors. Key steps include nucleophilic substitution for fluoropyridine attachment and cyanation via nitrile group introduction. Purity optimization involves column chromatography and recrystallization, with purity assessment by UPLC (ultra-performance liquid chromatography) due to its superior resolution and reproducibility compared to capillary electrophoresis . NMR (¹H/¹³C) and mass spectrometry are critical for structural validation .
Q. What analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodology :
- Structural analysis : X-ray crystallography using SHELX software suites (e.g., SHELXL for refinement) provides precise molecular geometry, particularly for resolving stereochemistry and conformational flexibility .
- Spectroscopic validation : ¹H/¹³C NMR confirms substituent positions and electronic environments, while FT-IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Physicochemical profiling : Melting point determination, solubility studies in polar/non-polar solvents, and stability assessments under varying pH/temperature conditions are essential for formulation research .
Q. How can researchers address challenges in reproducing synthetic yields or analytical data?
- Methodology : Reproducibility issues often arise from reaction condition variability (e.g., temperature, catalyst loading). Systematic Design of Experiments (DoE) approaches, such as factorial designs, identify critical parameters. For analytical discrepancies, cross-validation using orthogonal techniques (e.g., UPLC vs. HPLC-MS) and adherence to ICH guidelines for method validation (precision, linearity, LOD/LOQ) are recommended .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations or stereochemical outcomes?
- Methodology : Single-crystal X-ray diffraction (SCXRD) data refined via SHELXL provides unambiguous bond lengths, angles, and torsion angles, critical for validating computational models (e.g., DFT). For example, cyclohexane ring puckering and fluoropyridine orientation can be precisely mapped, resolving discrepancies in NMR-derived conformational analyses .
Q. What computational strategies are effective for predicting biological activity or structure-activity relationships (SAR)?
- Methodology :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins (e.g., kinases, GPCRs) by simulating interactions between the compound’s nitrile/fluoropyridine groups and active-site residues .
- QSAR modeling : Quantitative SAR studies using descriptors like logP, polar surface area, and Hammett constants correlate structural features (e.g., electron-withdrawing fluorine) with observed bioactivity .
Q. How can researchers reconcile conflicting biological activity data across in vitro assays?
- Methodology :
- Assay optimization : Validate cytotoxicity assays (e.g., MTT, Mosmann’s method) with positive/negative controls to rule out false positives from compound aggregation or solvent interference .
- Dose-response profiling : EC₅₀/IC₅₀ determination across multiple cell lines and mechanistic studies (e.g., Western blotting for target protein modulation) clarify specificity .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-oxocyclohexanecarbonitrile derivatives) to identify trends in fluoropyridine’s role in activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
